molecular formula C14H10O5S3 B14243339 4,4'-[Sulfinylbis(sulfanylmethanylylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one) CAS No. 344567-18-6

4,4'-[Sulfinylbis(sulfanylmethanylylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)

Cat. No.: B14243339
CAS No.: 344567-18-6
M. Wt: 354.4 g/mol
InChI Key: NOQIKELVKMJJJJ-UHFFFAOYSA-N
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Description

Bis(2,4-dihydroxythiobenzoyl) sulfoxide is an organic compound with the molecular formula C14H10O5S3. It contains a total of 32 atoms, including 10 hydrogen atoms, 14 carbon atoms, 5 oxygen atoms, and 3 sulfur atoms . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2,4-dihydroxythiobenzoyl) sulfoxide typically involves the oxidation of sulfides. One common method is the oxidation of sulfanes to sulfoxides using hydrogen peroxide and triflic acid. This method is known for its high yields and tolerance to oxidatively sensitive functional groups . Another method involves the use of periodic acid (H5IO6) catalyzed by FeCl3 in acetonitrile, which provides excellent yields in a short reaction time .

Industrial Production Methods

Industrial production methods for bis(2,4-dihydroxythiobenzoyl) sulfoxide are not well-documented in the literature. the general principles of sulfoxide synthesis, such as the use of oxidizing agents and catalysts, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Bis(2,4-dihydroxythiobenzoyl) sulfoxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfones.

    Reduction: It can be reduced back to the corresponding sulfide.

    Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfones are the major products formed from the oxidation of bis(2,4-dihydroxythiobenzoyl) sulfoxide.

    Reduction: The corresponding sulfide is the major product of reduction reactions.

    Substitution: Various substituted derivatives can be formed depending on the electrophile used.

Scientific Research Applications

Bis(2,4-dihydroxythiobenzoyl) sulfoxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of bis(2,4-dihydroxythiobenzoyl) sulfoxide involves its interaction with various molecular targets and pathways. The compound’s sulfoxide group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, its hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2,4-dihydroxythiobenzoyl) sulfoxide is unique due to its specific arrangement of hydroxyl and sulfoxide groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

344567-18-6

Molecular Formula

C14H10O5S3

Molecular Weight

354.4 g/mol

IUPAC Name

(2,4-dihydroxybenzenecarbothioyl)sulfinyl-(2,4-dihydroxyphenyl)methanethione

InChI

InChI=1S/C14H10O5S3/c15-7-1-3-9(11(17)5-7)13(20)22(19)14(21)10-4-2-8(16)6-12(10)18/h1-6,15-18H

InChI Key

NOQIKELVKMJJJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)C(=S)S(=O)C(=S)C2=C(C=C(C=C2)O)O

Origin of Product

United States

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